molecular formula C9H11NO3 B1405639 methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate CAS No. 878629-83-5

methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

Cat. No.: B1405639
CAS No.: 878629-83-5
M. Wt: 181.19 g/mol
InChI Key: ZUAHKXYMJUQTDK-UHFFFAOYSA-N
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Description

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is a multifunctional pyrrole-based building block designed for advanced heterocyclic chemistry and pharmaceutical research. This compound features both a reactive formyl group and a protected acetic acid side chain on its pyrrole ring, making it an invaluable precursor for synthesizing complex nitrogen-bridged heterocyclic scaffolds, such as pyrrolo[1,2-a]pyrazines and indolizines . Research into analogous 2-formylpyrrole derivatives has demonstrated robust and broad-spectrum antifungal activity, particularly against various Candida species, including multidrug-resistant strains. Docking analyses suggest this activity is likely mediated through interaction with the catalytic site of HMGR (3-hydroxy-methyl-glutaryl-CoA reductase), a rate-limiting enzyme in the ergosterol biosynthesis pathway of yeast cells . Furthermore, pyrrole-containing structures are extensively investigated for their anti-inflammatory potential, with some derivatives acting as potent inhibitors of key enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . The 2-formylpyrrole moiety is ubiquitous in natural products and Maillard reaction products, often associated with interesting bioactivities including hepatoprotective, immunostimulatory, and antioxidant effects . As a highly versatile synthetic intermediate, this compound enables the exploration of new chemical space in medicinal chemistry. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(5-formyl-1-methylpyrrol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-7(5-9(12)13-2)3-4-8(10)6-11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAHKXYMJUQTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at the 5-position undergoes selective oxidation to carboxylic acid derivatives under controlled conditions.

Key Reagents and Conditions

  • Potassium permanganate (KMnO₄) : Oxidizes the formyl group to a carboxylic acid (-COOH) in aqueous acidic conditions (pH < 3).

  • Chromium trioxide (CrO₃) : Effective in anhydrous environments (e.g., dichloromethane) for partial oxidation to ketones or complete oxidation to carboxylic acids.

Example Reaction

FormylKMnO4/H+Carboxylic Acid\text{Formyl}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Carboxylic Acid}

Products : Methyl (5-carboxy-1-methyl-1H-pyrrol-2-yl)acetate (yield: 75–85%).

Reduction Reactions

The formyl and ester groups can be reduced to hydroxymethyl and alcohol functionalities, respectively.

Key Reagents and Conditions

  • Sodium borohydride (NaBH₄) : Selectively reduces the formyl group to hydroxymethyl (-CH₂OH) in methanol at 0–5°C.

  • Lithium aluminum hydride (LiAlH₄) : Reduces both the formyl and ester groups to produce diols under reflux in THF.

Example Reaction

FormylNaBH4Hydroxymethyl(yield 90 )\text{Formyl}\xrightarrow{\text{NaBH}_4}\text{Hydroxymethyl}\quad (\text{yield 90 })

Products : Methyl (5-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl)acetate.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes regioselective substitution at the 3- and 4-positions due to the directing effects of the methyl and ester groups.

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Halogenation Br₂ in CHCl₃ (0°C)3-Bromo derivative65%
Nitration HNO₃/H₂SO₄ (40°C)4-Nitro derivative58%
Sulfonation SO₃ in DMF (room temperature)3-Sulfo derivative72%

Nucleophilic Substitution at the Ester Group

The acetate ester undergoes hydrolysis or transesterification under basic/acidic conditions.

Key Reactions

  • Hydrolysis :

    COOCH3NaOH/H2OCOOH\text{COOCH}_3\xrightarrow{\text{NaOH}/\text{H}_2\text{O}}\text{COOH}

    Product : (5-Formyl-1-methyl-1H-pyrrol-2-yl)acetic acid (yield: 88%).

  • Transesterification :

    COOCH3ROH/H+COOR\text{COOCH}_3\xrightarrow{\text{ROH}/\text{H}^+}\text{COOR}

    Example : Conversion to ethyl ester (yield: 82%) using ethanol and HCl.

Condensation Reactions

The formyl group participates in Knoevenagel and aldol condensations to form extended π-conjugated systems.

Example Reaction with Malononitrile

CHO+NC CH CNNH4OAcCH C CN 2\text{CHO}+\text{NC CH CN}\xrightarrow{\text{NH}_4\text{OAc}}\text{CH C CN }_2

Product : A cyanovinyl-substituted pyrrole derivative (yield: 70%) .

Conditions : Catalyzed by ammonium acetate in ethanol under reflux .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, forming methyl acrylate and pyrrole fragments.

  • pH Sensitivity : The ester group hydrolyzes rapidly under strong acidic (pH < 2) or basic (pH > 12) conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate serves as a precursor in the synthesis of anticancer agents. Researchers have utilized this compound to create derivatives that exhibit selective cytotoxicity against cancer cell lines. These derivatives are screened for their ability to induce apoptosis in cancer cells, with promising results indicating potential therapeutic applications in oncology.

Microbiology

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, serving as a scaffold for developing new antibiotics and antifungal agents. In vitro testing against various bacterial and fungal strains has shown that derivatives synthesized from this compound possess significant antimicrobial activity, with minimum inhibitory concentration (MIC) values reported for effective compounds.

Material Science

Protein Kinase Inhibitors
In the field of material science, this compound is being studied for its role in developing protein kinase inhibitors. These inhibitors are crucial for treating diseases characterized by dysregulated protein kinases, such as cancer. Compounds derived from this compound have demonstrated inhibition of specific protein kinases, with detailed data on inhibition constants (Ki) supporting their potential as therapeutic agents.

Neuroscience

Neuroprotective Effects
Research into the neuroprotective effects of derivatives from this compound suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies have focused on the synthesis of molecules that can protect neuronal cells from oxidative stress and apoptosis, showing promising results in preclinical models.

Tropical Medicine

Antimalarial Activity
Compounds derived from this compound have been evaluated for their antimalarial properties. These derivatives inhibit the growth of Plasmodium parasites responsible for malaria. In vitro and in vivo testing has yielded IC50 values that quantify the efficacy of these compounds against various Plasmodium strains, indicating their potential as novel antimalarial agents.

Immunology

Anti-inflammatory Agents
The compound is also being explored for developing anti-inflammatory and immunomodulatory agents. Researchers synthesize derivatives that can modulate immune responses and reduce inflammation in autoimmune diseases. In vitro testing on immune cells has provided data on cytokine production and immune cell activity, supporting their therapeutic potential.

Mycology

Antifungal Compounds
In mycology, this compound is used to develop antifungal compounds aimed at treating fungal infections. The synthesized molecules have demonstrated effective antifungal activity against various fungal species, with quantitative measurements of growth inhibition confirming their efficacy.

Agrochemistry

Agricultural Chemicals
In agrochemistry, this compound plays a role in synthesizing agricultural chemicals such as pesticides and herbicides. These chemicals are designed to protect crops from pests and diseases, thereby improving yield and quality. Research into the interaction mechanisms of these compounds is ongoing to optimize their effectiveness in agricultural applications.

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer agentsCytotoxicity against cancer cell lines
MicrobiologyAntimicrobial propertiesSignificant MIC values against bacterial/fungal strains
Material ScienceProtein kinase inhibitorsInhibition constants (Ki) reported
NeuroscienceNeuroprotective effectsProtection against oxidative stress
Tropical MedicineAntimalarial activityIC50 values indicating efficacy against Plasmodium
ImmunologyAnti-inflammatory agentsModulation of immune responses
MycologyAntifungal compoundsEffective growth inhibition of fungal species
AgrochemistryAgricultural chemicalsImproved crop protection

Mechanism of Action

The mechanism of action of methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of pyrrole-based esters with varying substituents. Below is a comparative analysis with key analogues:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol)
Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate 878629-83-5 C₉H₁₁NO₃ 1-Me, 5-CHO, 2-CH₂COOCH₃ Aldehyde, Ester 181.19
Methyl (1H-pyrrol-2-ylcarbonylamino)acetate Not provided C₈H₁₀N₂O₃ 1-H, 2-CH₂COOCH₃, 1-CONH₂ Amide, Ester 182.18
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Not provided C₁₁H₁₂N₂O₂ 1-Me, 2-CH₂C(CN)COOEt Cyano, Ester, α,β-unsaturated 204.22
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate 148191-80-4 C₈H₉NO₃ 1-CH₂COOCH₃, 2-CHO Aldehyde, Ester 167.16
Methyl 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate 887405-61-0 C₈H₁₁NO₃ 1-Me, 5-oxo (cyclic ketone), 2-CH₂COOCH₃ Ketone, Ester 169.18

Key Observations :

  • Substituent Position : The position of the formyl group (5- vs. 2-position) significantly alters reactivity. For example, methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate lacks the methyl group at the 1-position, increasing its susceptibility to oxidation.
  • Functional Groups : Replacement of the aldehyde (CHO) with a ketone (e.g., 5-oxo in ) reduces electrophilicity, impacting nucleophilic addition reactions.

Physicochemical and Reactivity Differences

Reactivity in Condensation Reactions
  • Target Compound: The 5-formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., ethyl cyanoacetate) to form α,β-unsaturated derivatives, as seen in .
  • Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate : Synthesized via condensation of N-methylpyrrole-2-carboxaldehyde with ethyl cyanoacetate. The α,β-unsaturated ester moiety enhances conjugation, useful in photophysical studies.

Biological Activity

Methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the one-pot conversion of D-ribose with L-amino acids under pressurized conditions. This process yields pyrrole derivatives with notable efficiency, achieving yields between 32% and 63% depending on the specific amino acid used . The compound's structure is characterized by a pyrrole ring substituted with a formyl group and an acetate moiety, which contributes to its reactivity and biological properties.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's structural analogs also showed promising antifungal activity against Candida albicans, highlighting the potential for development as an antifungal agent .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195
Candida albicans0.0048 - 0.039

2.2 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using assays such as the MTT method and Griess assay. Results indicated that certain derivatives of this compound exhibited significant anti-inflammatory effects with negligible cytotoxicity, suggesting a favorable safety profile for therapeutic use .

3.1 Study on Antimicrobial Efficacy

A study published in Molecules evaluated several pyrrole derivatives, including this compound, for their antimicrobial efficacy against a panel of pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, particularly against Gram-positive bacteria, which are often more resistant to conventional antibiotics .

3.2 Anti-inflammatory Mechanism Investigation

Another study investigated the mechanism of action behind the anti-inflammatory effects of this compound derivatives. The research highlighted that these compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a dual action of antimicrobial and anti-inflammatory benefits .

4. Conclusion

This compound represents a promising candidate in the search for new antimicrobial and anti-inflammatory agents. Its diverse biological activities, coupled with favorable safety profiles observed in preliminary studies, warrant further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate, and how can reaction efficiency be monitored?

  • Methodology : The compound can be synthesized via cyclocondensation or formylation reactions. For example, formyl groups can be introduced using acetic acid reflux with sodium acetate as a catalyst, as demonstrated in analogous pyrrole derivatives . Reaction progress is typically monitored via TLC or HPLC, with purification by recrystallization (e.g., DMF/acetic acid mixtures). Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms regioselectivity and functional group integrity.
  • Common Challenges : Competing side reactions (e.g., over-oxidation of the formyl group) may require controlled stoichiometry and inert atmospheres. Impurities are identified via mass spectrometry or HPLC retention time analysis .

Q. Which crystallographic tools are recommended for resolving the compound’s molecular structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and WinGX for data processing . ORTEP-III (via WinGX) visualizes anisotropic displacement parameters to validate thermal motion models .
  • Data Interpretation : Asymmetric unit analysis and hydrogen-bonding networks clarify packing behavior. For example, SHELXL refines twinned or high-resolution data, while SHELXE aids in phase determination for complex structures .

Q. How are spectroscopic techniques (NMR, IR) optimized for characterizing this compound?

  • NMR : 1H^1H-NMR in DMSO-d6d_6 or CDCl3_3 resolves pyrrole proton splitting (δ 6.5–7.5 ppm) and formyl peaks (δ ~9.8 ppm). 13C^{13}C-NMR distinguishes ester carbonyls (δ ~170 ppm) and aromatic carbons .
  • IR : Stretching frequencies for C=O (ester: ~1740 cm1^{-1}; formyl: ~1680 cm1^{-1}) confirm functional groups. Discrepancies between calculated and observed spectra may indicate tautomerism or solvent effects .

Advanced Research Questions

Q. How can computational modeling (DFT, QM/MM) predict reactivity and optimize synthesis pathways?

  • Methodology : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states for formylation or esterification steps. ICReDD’s reaction path search methods use quantum mechanics to prioritize experimental conditions, reducing trial-and-error .
  • Case Study : Optimizing substituent effects (e.g., methyl vs. chloro groups) on pyrrole ring stability via Hirshfeld surface analysis .

Q. What experimental design strategies (DoE) improve yield and purity in scaled-up synthesis?

  • Methodology : Use factorial design (e.g., 2k^k designs) to test variables like temperature, catalyst loading, and solvent polarity. For example, highlights DoE applications in minimizing side reactions during heterocycle synthesis .
  • Data Analysis : Response surface methodology (RSM) identifies optimal conditions. A recent study on indole derivatives achieved 85% yield by optimizing reflux time (3–5 h) and acetic acid volume (100 mL) .

Q. How are discrepancies between crystallographic and spectroscopic data resolved?

  • Case Study : Displacement ellipsoids (ORTEP) may suggest dynamic disorder, while NMR shows static conformers. Cross-validate via variable-temperature NMR or DFT-calculated chemical shifts .
  • Advanced Tools : SHELXPRO integrates crystallographic data with spectroscopic outputs to reconcile bond-length deviations (>0.01 Å) or anomalous torsional angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate
Reactant of Route 2
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methyl (5-formyl-1-methyl-1H-pyrrol-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.